molecular formula C9H10N2O2S B13033646 2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid

2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid

Cat. No.: B13033646
M. Wt: 210.26 g/mol
InChI Key: HZYZETVUMCFZFV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both a dimethylamino group and a carboxylic acid group in its structure allows for diverse chemical reactivity and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide. This reaction proceeds through a cyclocondensation mechanism, forming the thieno[3,2-b]pyrrole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both a dimethylamino group and a carboxylic acid group, which confer distinct chemical reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-11(2)8-4-5-7(14-8)3-6(10-5)9(12)13/h3-4,10H,1-2H3,(H,12,13)

InChI Key

HZYZETVUMCFZFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(S1)C=C(N2)C(=O)O

Origin of Product

United States

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